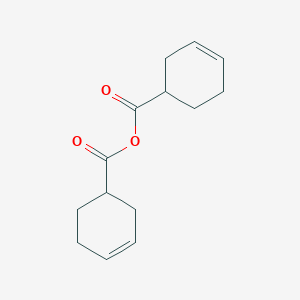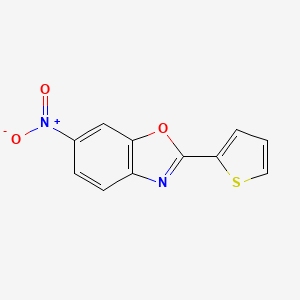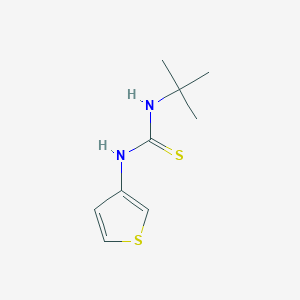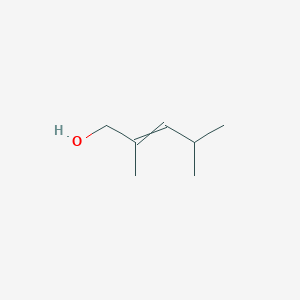
Cyclopropylmethyl cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl cyclobutanecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ester derived from cyclobutanecarboxylic acid and cyclopropylmethanol. This compound is characterized by its unique structure, which includes a cyclopropyl group and a cyclobutane ring, making it an interesting subject for chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylmethyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with cyclopropylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethyl cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid and cyclopropylmethanol.
Reduction: Cyclopropylmethyl cyclobutanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropylmethyl cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropylmethyl cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release cyclobutanecarboxylic acid and cyclopropylmethanol, which can then participate in various biochemical reactions. The cyclopropyl and cyclobutane rings contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl acetate: Similar ester structure but with an acetate group instead of a cyclobutanecarboxylate group.
Cyclobutylmethyl cyclobutanecarboxylate: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
Cyclopropylmethyl butyrate: Similar ester structure but with a butyrate group instead of a cyclobutanecarboxylate group.
Uniqueness
Cyclopropylmethyl cyclobutanecarboxylate is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical properties and reactivity. This combination of rings is less common in other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42392-31-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
cyclopropylmethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C9H14O2/c10-9(8-2-1-3-8)11-6-7-4-5-7/h7-8H,1-6H2 |
Clé InChI |
FABAGUJBQDHWGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


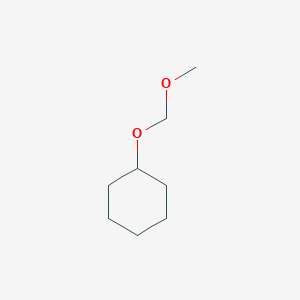
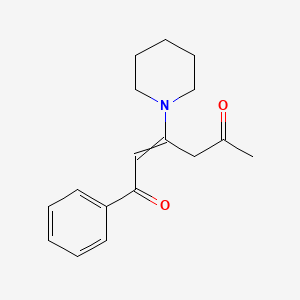
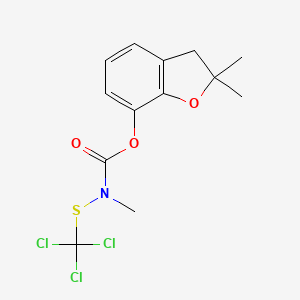
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
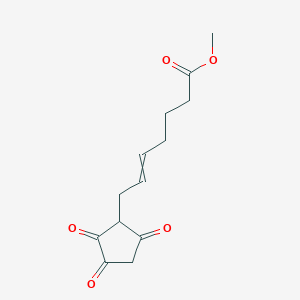
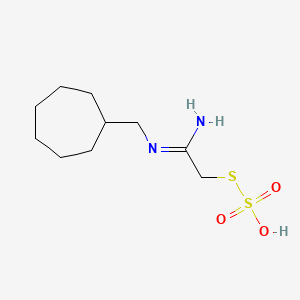
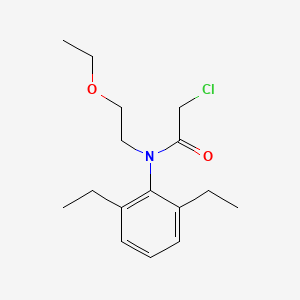
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
